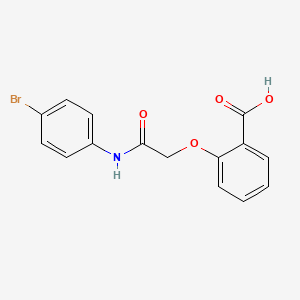

2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

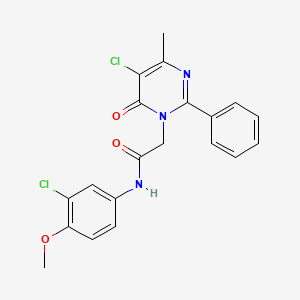

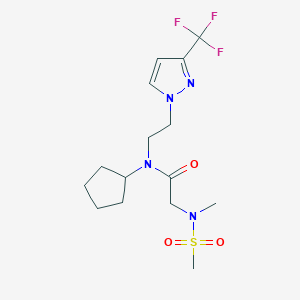

“2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid” is a complex organic compound. It contains a benzoic acid group, an ether group, and a bromophenyl group . The compound has a total of 34 atoms, including 14 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Bromine atom .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a benzoic acid group, an ether group, and a bromophenyl group . The compound has a total of 34 atoms, including 14 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Bromine atom .

科学的研究の応用

Application in Organic Chemistry

Summary of the Application

“2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid” is used in the synthesis of bioactive 2-amino-4H-benzo[b]pyrans . This compound is part of a one-pot multicomponent synthesis process that is eco-friendly and highly efficient .

Methods of Application

The synthesis process involves grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions . The reaction mixture, which turns into a wax or jelly-like substance after grinding for about 2-10 minutes, is then treated with 95% ethanol .

Results or Outcomes

The process yields bioactive pyran derivatives with excellent yields and high purity . The catalyst used in this process exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .

Synthesis of Benzoxazoles

Summary of the Application

This compound is used in the synthesis of benzoxazoles . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Methods of Application

The reaction between 2-aminophenol and 4-amino benzaldehyde in ethanol using Pb(OAc)4 in acetic acid under reflux conditions, followed by reactions with HCl, NaNO2, and NaN3, then further reaction with aromatic nitriles in isopropanol and ZnBr2 was used to obtain tetrazole fused benzoxazoles .

Results or Outcomes

The process yields benzoxazole derivatives with excellent yields and high purity . The catalyst used in this process exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .

Synthesis of Benzamides

Summary of the Application

“2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid” is used in the synthesis of benzamide derivatives . Benzamides are used widely in the pharmaceutical, paper and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Methods of Application

The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .

Results or Outcomes

The process yields benzamide derivatives with excellent yields and high purity . The catalyst used in this process exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .

Synthesis of Sartans

Summary of the Application

This compound is used in the synthesis of sartans . Sartans, also known as angiotensin II receptor blockers (ARBs), are a group of pharmaceuticals that modulate the renin-angiotensin system and are commonly used in the treatment of hypertension .

Methods of Application

The synthesis of sartans involves a series of reactions, including the reaction of “2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid” with other compounds . The exact methods and procedures can vary depending on the specific sartan being synthesized .

Results or Outcomes

The process yields sartan derivatives, which are used in the treatment of hypertension . These compounds have been shown to be effective in reducing blood pressure and are commonly used in clinical practice .

Reactions at the Benzylic Position

Summary of the Application

“2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid” can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Methods of Application

The methods of application involve treating the compound with appropriate reagents under suitable conditions to carry out the desired reaction . The exact procedures can vary depending on the specific reaction being carried out .

Results or Outcomes

The outcomes of these reactions can include the formation of new compounds with different properties . These reactions can be used to modify the structure of the compound and introduce new functional groups .

特性

IUPAC Name |

2-[2-(4-bromoanilino)-2-oxoethoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO4/c16-10-5-7-11(8-6-10)17-14(18)9-21-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXGTJXEYLLGAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,1-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2821586.png)

![N-(4-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2821587.png)

![5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2821590.png)

![1-(3,4-dimethylphenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2821595.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2821596.png)

![4-[(3-Bromobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2821604.png)